molecular formula C9H9NO6 B091734 Stizolobinic acid CAS No. 17388-96-4

Stizolobinic acid

Cat. No. B091734
CAS RN: 17388-96-4
M. Wt: 227.17 g/mol
InChI Key: GHFJNBYZGVNAOV-YFKPBYRVSA-N
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Description

Stizolobinic acid is an amino acid found in the sap epicotyl tips of etiolated seedlings of Stizolobium hassjoo . It is also known as (αS)-α-Amino-6-carboxy-2-oxo-2H-pyran-3-propanoic acid .


Synthesis Analysis

Stizolobium hassjoo catalyzes the conversion of L-dihydroxyphenylalanine into stizolobinic acid, alpha-amino-6-carboxy-2-oxo-2H-pyran-3-propionic acid, and stizolobic acid, alpha-amino-6-carboxy-2-oxo-2H-pyran-4-propionic acid, in the presence of NADP+ or NAD+ under aerobic conditions . In Stizolobium hassjoo, two separated enzyme systems are speculated in the synthesis of stizolobinic acid and stizolobic acid from DOPA via 2,3- and 4,5-extradiol ring cleavage, respectively .


Molecular Structure Analysis

The molecular formula of Stizolobinic acid is C9H9NO6 . The structure of Stizolobinic acid contains total 25 bond(s); 16 non-H bond(s), 5 multiple bond(s), 4 rotatable bond(s), 5 double bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), 1 primary amine(s) (aliphatic) and 2 hydroxyl group(s) .


Chemical Reactions Analysis

The analysis of infra-red spectra of stizolobic acid suggests the presence of certain groups, which could be relevant for stizolobinic acid as well .


Physical And Chemical Properties Analysis

Stizolobinic acid has a molar mass of 227.172 g·mol −1. It has a density of 1.604 g/cm3. Its melting point is 304.65 °C (580.37 °F; 577.80 K) and boiling point is 528.25 °C (982.85 °F; 801.40 K) at 760 mmHg. It is soluble in water with a solubility of 2.634e+005 mg/L. The vapor pressure is 1.44E-12 mmHg .

Scientific Research Applications

Antagonistic Properties at Neuromuscular Junctions

Stizolobinic acid, along with stizolobic acid, has been identified as a competitive antagonist of the quisqualate-type receptor at crayfish neuromuscular junctions. These amino acids reduce responses to glutamate and quisqualate, suggesting their potential role in modulating neurotransmitter activity (Shinozaki & Ishida, 1988).

Neurological Research

Research on stizolobinic acid has shown its effects on the isolated spinal cord of newborn rats. Although less potent than stizolobic acid, stizolobinic acid induced depolarizing responses in a dose-dependent manner. This suggests its potential role in studying excitatory mechanisms in mammalian central neurons (Ishida & Shinozaki, 1988).

Role in Biosynthesis in Plants

Stizolobinic acid is biosynthesized in plants like Stizolobium hassjoo. An enzyme system in these plants converts L-dihydroxyphenylalanine into stizolobinic acid. Understanding this biosynthetic pathway can provide insights into the production of unique plant-based amino acids (Saito & Komamine, 1976).

Chemical Synthesis

The synthesis of stizolobinic acid through chemical methods has been achieved, indicating its potential for large-scale production and use in various scientific applications. One study demonstrated the synthesis of stizolobinic acid using an iron carbenoid-based N–H insertion reaction (Shinohara et al., 2020).

Investigation in Other Species

Stizolobinic acid has also been found in species like Amanita pantherina. Studies involving these species can help understand the natural occurrence and role of stizolobinic acid in different biological contexts (Chilton & Ott, 1976).

Safety And Hazards

The flash point of Stizolobinic acid is 273.2 °C (523.8 °F; 546.3 K) . More detailed safety and hazard information may be available but was not found in the current search.

Future Directions

The trivial names, stizolobinic acid synthase and stizolobic acid synthase, are proposed. During the last few years, increasing attention has been focused on the mechanism of biochemical disruption and recyclization of aromatic rings to give rise to heterocyclic substances in higher plants .

properties

IUPAC Name

5-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c10-5(7(11)12)3-4-1-2-6(8(13)14)16-9(4)15/h1-2,5H,3,10H2,(H,11,12)(H,13,14)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFJNBYZGVNAOV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)OC(=C1)C(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)OC(=C1)C(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169677
Record name Stizolobinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stizolobinic acid

CAS RN

17388-96-4
Record name Stizolobinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stizolobinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STIZOLOBINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM79OKI57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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